2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and a thiophene ring
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole and thiophene derivatives, are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes .
Biochemical Pathways
Compounds with similar structures, such as indole and thiophene derivatives, have been found to affect a wide range of biochemical pathways . These pathways often lead to a variety of downstream effects, contributing to the compound’s broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight (as indicated by its empirical formula: c11h14no3br ) suggests that it may have suitable properties for absorption and distribution
Result of Action
Similar compounds, such as indole and thiophene derivatives, have been found to have a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:
Thiophene Attachment: The thiophene ring is attached to the ethyl chain, which is then linked to the benzamide group.
Common reagents used in these reactions include bromine, thiophene, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thiophene attachment processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Researchers study its effects on cellular processes and its potential as a bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide: Similar structure but with the thiophene ring attached at a different position.
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide: Chlorine atom instead of bromine.
N-[2-(thiophen-3-yl)ethyl]benzamide: Lacks the bromine atom.
Uniqueness
2-bromo-N-[2-(thiophen-3-yl)ethyl]benzamide is unique due to the presence of both the bromine atom and the thiophene ring, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific interactions with molecular targets or unique electronic characteristics.
Properties
IUPAC Name |
2-bromo-N-(2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSASJCRMUGQQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.